molecular formula C21H14O2 B14405320 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone CAS No. 86568-52-7

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone

Cat. No.: B14405320
CAS No.: 86568-52-7
M. Wt: 298.3 g/mol
InChI Key: XEUKFOSZNNSIES-UHFFFAOYSA-N
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Description

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane group.

Preparation Methods

The synthesis of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone typically involves multiple steps, starting with the preparation of the phenanthrene core. The oxirane group is introduced through an epoxidation reaction, which involves the addition of an oxygen atom to a carbon-carbon double bond. This can be achieved using reagents such as peracids or hydrogen peroxide in the presence of a catalyst .

Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high yields and purity .

Chemical Reactions Analysis

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone undergoes various chemical reactions, including:

Common reagents for these reactions include peracids for oxidation, metal hydrides for reduction, and halogens or nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone include other oxirane-containing aromatic compounds and polycyclic aromatic hydrocarbons. These compounds share structural features such as multiple aromatic rings and reactive oxirane groups. this compound is unique in its specific arrangement of these features, which influences its reactivity and applications .

Some similar compounds include:

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in industry and academia.

Properties

CAS No.

86568-52-7

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

1a,9b-dihydrophenanthro[9,10-b]oxiren-9-yl(phenyl)methanone

InChI

InChI=1S/C21H14O2/c22-19(13-7-2-1-3-8-13)17-12-6-11-15-14-9-4-5-10-16(14)20-21(23-20)18(15)17/h1-12,20-21H

InChI Key

XEUKFOSZNNSIES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C4C(O4)C5=CC=CC=C35

Origin of Product

United States

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